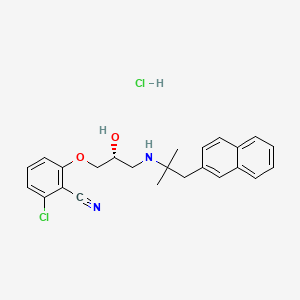

NPS-2143 hydrochloride

Descripción

2-Chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile hydrochloride (CAS: 324523-20-8), also known as NPS 2143 or SB262470, is a chiral benzonitrile derivative with a molecular formula of C₂₄H₂₆Cl₂N₂O₂ and a molecular weight of 445.38 g/mol . Its free base form (CAS: 284035-33-2) has the formula C₂₄H₂₅ClN₂O₂ and a molecular weight of 408.926 g/mol . The compound features a stereospecific (R)-configured hydroxypropoxy side chain, a 2-naphthyl-substituted tertiary amine, and a chlorobenzonitrile core, which collectively contribute to its pharmacological properties.

Synthesis: The compound is synthesized via nucleophilic aromatic substitution of 6-fluoro precursors, followed by coupling with (-)-glycidyl-3-nitrobenzenesulfonate to yield an epoxide intermediate. This intermediate reacts with 2-(2-methyl-2-aminopropyl)naphthalene in butyl alcohol, with subsequent precipitation as the hydrochloride salt in anhydrous ether .

Propiedades

IUPAC Name |

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDUQLNGYBNL-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324523-20-8 | |

| Record name | NPS-2143 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 324523-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NPS-2143 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzonitrile core substituted with a chloro group at the 2-position.

- Introduction of the (2R)-2-hydroxy-3-amino-propoxy side chain with precise stereochemical control.

- Attachment of the bulky 2-methyl-1-naphthalen-2-ylpropan-2-yl amine moiety.

- Conversion of the free base to the hydrochloride salt to improve stability and handling.

Detailed Synthetic Steps

Step 1: Preparation of the Chloro-substituted benzonitrile intermediate

- Starting from 2-chloro-6-hydroxybenzonitrile, the phenolic hydroxyl group is activated for nucleophilic substitution.

- This intermediate serves as the electrophilic aromatic substrate for the subsequent ether formation.

Step 2: Formation of the (2R)-2-hydroxy-3-amino-propoxy side chain

- The chiral (2R)-2-hydroxy-3-amino-propanol derivative is synthesized or obtained commercially.

- This chiral amino alcohol is reacted with the activated benzonitrile intermediate under conditions favoring nucleophilic aromatic substitution to form the ether linkage.

- The stereochemistry at the 2-position is preserved during this step.

Research Findings on Preparation

- The stereochemical purity of the (2R) configuration is crucial for biological activity, necessitating chiral resolution or enantioselective synthesis methods.

- The use of protecting groups on the amino or hydroxyl functionalities during intermediate steps is common to prevent side reactions.

- Purification is generally achieved by recrystallization of the hydrochloride salt or chromatographic methods.

- Analytical techniques such as NMR, HPLC, and chiral chromatography are employed to confirm structure, purity, and stereochemistry.

- The hydrochloride salt form shows improved shelf life (>2 years under proper storage) and enhanced solubility in polar solvents like DMSO, facilitating biological assays.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | 2-chloro-6-hydroxybenzonitrile, chiral amino alcohol, 2-methyl-1-naphthalen-2-ylpropan-2-yl amine |

| Key reaction types | Nucleophilic aromatic substitution, reductive amination, salt formation |

| Stereochemical control | Enantioselective synthesis or chiral resolution |

| Purification methods | Recrystallization, chromatography |

| Final form | Hydrochloride salt |

| Stability | Stable >2 years under dry, cold, dark storage |

| Solubility | Soluble in DMSO |

Análisis De Reacciones Químicas

El clorhidrato de NPS-2143 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente involucrando los grupos hidroxilo y amino.

Reacciones de Sustitución: El grupo cloro en el clorhidrato de NPS-2143 puede participar en reacciones de sustitución, donde es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. .

Aplicaciones Científicas De Investigación

Overview

The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, commonly referred to as NPS-2143 HCl, is a synthetic molecule recognized for its potential therapeutic applications, particularly in the field of pharmacology. This compound acts primarily as a selective antagonist for the androgen receptor (AR), making it relevant in the treatment of various androgen-dependent conditions, including certain cancers.

Androgen Receptor Modulation

NPS-2143 HCl has been identified as a tissue-selective androgen receptor modulator (SARM). Its ability to selectively inhibit AR activity is significant for treating conditions such as prostate cancer, where AR plays a critical role in tumor progression. Research indicates that this compound can effectively block AR signaling pathways, providing a potential therapeutic approach for AR-dependent malignancies .

Pharmacological Studies

In pharmacological studies, NPS-2143 HCl has demonstrated efficacy in modulating various biological pathways associated with steroid hormone receptors. It has been evaluated for its effects on metabolic processes and its potential to mitigate side effects commonly associated with traditional androgen therapies. The compound's unique structure allows it to interact selectively with specific receptor sites, leading to reduced adverse effects compared to non-selective antagonists .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between NPS-2143 HCl and the androgen receptor. These studies provide insights into the compound's mechanism of action at the molecular level, highlighting its potential as a lead compound for further drug development targeting AR-related disorders .

Table: Summary of Key Findings from Research Studies

Mecanismo De Acción

El clorhidrato de NPS-2143 ejerce sus efectos al actuar como un antagonista en el receptor sensible al calcio (CaSR). Al bloquear este receptor, el compuesto estimula la liberación de la hormona paratiroidea de las glándulas paratiroides. Este aumento en los niveles de la hormona paratiroidea conduce a un aumento en los niveles de calcio en sangre, lo cual es beneficioso en afecciones como la osteoporosis donde la homeostasis del calcio se ve afectada .

Comparación Con Compuestos Similares

Physicochemical Properties :

- Storage : Requires storage under inert atmosphere at 2–8°C to maintain stability .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H319 (causes eye irritation), H372 (causes organ damage with prolonged exposure), and H410 (toxic to aquatic life) .

Comparison with Similar Compounds

The structural and functional uniqueness of NPS 2143 hydrochloride is highlighted through comparisons with related compounds, focusing on core scaffolds, substituents, and bioactivity profiles.

Structural Analogues with Benzonitrile or Benzothiazine Cores

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Core Flexibility : NPS 2143’s benzonitrile core contrasts with benzothiazine derivatives (e.g., ), which exhibit higher melting points (e.g., 173°C) due to rigid heterocyclic systems .

- Functional Groups : The 2-naphthyl group in NPS 2143 enhances lipophilicity and receptor binding compared to simpler benzonitriles like 2-chloro-6-hydroxybenzonitrile .

Amine-Containing Phenolic Derivatives

Key Observations :

- Amine Role: NPS 2143’s tertiary amine facilitates receptor interactions, whereas primary amines (e.g., 4-[(butylamino)methyl]-2-ethoxyphenol hydrochloride) may lack specificity due to smaller substituents .

- Safety: NPS 2143’s environmental toxicity (H410) distinguishes it from simpler phenolic amines, reflecting its persistence in ecosystems .

Chiral Compounds and Stereochemical Impact

NPS 2143’s (R)-configured hydroxypropoxy group is critical for its activity. demonstrates that chiral centers in small molecules strongly correlate with bioactivity clustering. For example, enantiomers of similar amines exhibit divergent binding affinities for G protein-coupled receptors (GPCRs) .

Research Findings and Implications

- Synthetic Efficiency : NPS 2143’s synthesis achieves high yields (~70–80%) through optimized epoxide coupling, outperforming benzothiazine derivatives that require multistep heterocyclic formation .

- Bioactivity Clustering : Structural similarity to naphthalene-containing compounds (e.g., benzothiazines in ) suggests shared targets, such as calcium-sensing receptors or cytochrome P450 enzymes .

- Environmental Impact: The H410 hazard underscores the need for stringent disposal protocols, contrasting with less hazardous phenolic amines .

Actividad Biológica

2-Chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile; hydrochloride, commonly referred to as NPS-2143, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

NPS-2143 has the following molecular properties:

- Molecular Formula : C24H25ClN2O2

- Molecular Weight : 408.9 g/mol

- XLogP3-AA : 5 (indicating high lipophilicity)

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 8 .

NPS-2143 is primarily known as an antagonist of the NLRP3 inflammasome, which plays a crucial role in the body's immune response. The NLRP3 inflammasome is involved in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, NPS-2143 may exert anti-inflammatory effects that are beneficial in various pathological conditions.

Key Mechanisms:

- Inflammasome Inhibition : NPS-2143 effectively inhibits NLRP3 activation, thereby reducing the secretion of inflammatory cytokines.

- Neuroprotective Effects : Studies indicate that NPS-2143 can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Regulation of Microglial Activation : The compound has been shown to modulate microglial responses, shifting them from a pro-inflammatory (M1) to a more homeostatic (M2) phenotype .

In Vitro Studies

In vitro studies have demonstrated that NPS-2143 significantly reduces the levels of IL-1β and IL-18 in response to various stimuli that activate the NLRP3 inflammasome. For example, exposure to ATP or silica particles typically triggers inflammasome activation, but treatment with NPS-2143 effectively inhibited these responses .

In Vivo Studies

Animal models have provided further evidence of the compound's efficacy:

- Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharide (LPS), administration of NPS-2143 resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes .

| Study Type | Model Type | Key Findings |

|---|---|---|

| In Vitro | Primary Microglial Cells | Reduced IL-1β secretion upon NLRP3 activation |

| In Vivo | LPS-Induced Neuroinflammation | Decreased cytokine levels and improved behavior |

Case Studies

Several case studies have explored the therapeutic potential of NPS-2143:

- Alzheimer's Disease Model : In a transgenic mouse model mimicking Alzheimer's disease, treatment with NPS-2143 led to reduced amyloid plaque formation and improved cognitive function.

- Parkinson’s Disease Model : Another study highlighted that NPS-2143 administration mitigated dopaminergic neuron loss in a Parkinson's disease model by inhibiting microglial activation and reducing neuroinflammation .

Q & A

Q. What is the pharmacological mechanism of action of this compound, and how is it validated experimentally?

The compound acts as a selective and potent calcium-sensing receptor (CaSR) antagonist, correcting hypercalcemic signaling pathways associated with gain-of-function mutations. Methodological validation includes:

- Functional assays : Measure intracellular calcium mobilization in HEK293 cells transfected with wild-type or mutant CaSR using fluorometric assays (e.g., Fura-2 AM) .

- Competitive binding studies : Use radiolabeled CaSR ligands (e.g., ¹²⁵I-labeled calcimimetics) to determine binding affinity (Ki) .

Q. Which analytical techniques are recommended for structural identification and purity assessment?

- High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water with 0.1% formic acid .

- Mass spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 483.2) .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 resolves stereochemistry and confirms substituent positions (e.g., hydroxypropoxy and naphthyl groups) .

Q. How can synthesis optimization address challenges in stereochemical purity?

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to isolate the (2R)-enantiomer .

- Protecting groups : Employ tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxy group during amine coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Advanced Research Questions

Q. What experimental strategies resolve structural ambiguities in the compound’s CaSR-binding domain?

- X-ray crystallography : Co-crystallize the compound with the CaSR extracellular domain (ECD) at 2.8 Å resolution to map interactions with residues like Ser147 and Arg680 .

- Molecular dynamics simulations : Simulate ligand-receptor binding using AMBER or GROMACS to analyze stability of hydrogen bonds and hydrophobic interactions .

Q. How can in vivo pharmacokinetic parameters be quantified despite low bioavailability?

- LC-MS/MS in biological matrices : Extract plasma/tissue samples via solid-phase extraction (SPE) using Oasis HLB cartridges, with a limit of quantification (LOQ) ≤ 1 ng/mL .

- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) and identify hydroxylated metabolites via high-resolution MS (HRMS) .

Q. What methodologies elucidate the compound’s allosteric modulation mechanisms?

- Site-directed mutagenesis : Generate CaSR mutants (e.g., Arg680Ala) to test loss of antagonism via calcium flux assays .

- Signaling pathway analysis : Quantify ERK1/2 phosphorylation in transfected cells using Western blotting to assess downstream effects .

Q. How are analytical methods validated for detecting degradation products in complex matrices?

- Forced degradation studies : Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light, then quantify degradation products via HPLC with photodiode array (PDA) detection .

- Matrix effect mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during SPE .

Q. Which computational approaches predict binding affinity and selectivity over related receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.